molecular formula C15H21N5 B11230779 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylcyclopentanamine

1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylcyclopentanamine

Cat. No.: B11230779
M. Wt: 271.36 g/mol
InChI Key: ATSJUNPUYQBFGA-UHFFFAOYSA-N
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Description

1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-methylcyclopentanamine is a nitrogen-containing heterocyclic compound featuring a tetrazole ring fused to a 2,6-dimethylphenyl group and linked to a methyl-substituted cyclopentanamine moiety. The 2,6-dimethylphenyl group enhances steric bulk and may influence lipophilicity, while the N-methylcyclopentanamine side chain introduces conformational flexibility and basicity.

Properties

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-methylcyclopentan-1-amine

InChI

InChI=1S/C15H21N5/c1-11-7-6-8-12(2)13(11)20-14(17-18-19-20)15(16-3)9-4-5-10-15/h6-8,16H,4-5,9-10H2,1-3H3

InChI Key

ATSJUNPUYQBFGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOPENTAN-1-AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,6-dimethylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with N-methylcyclopentanone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOPENTAN-1-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-METHYLCYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazole-5-thiol

This compound shares the 2,6-dimethylphenyl-tetrazole core but replaces the cyclopentanamine group with a thiol (-SH).

N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine

This analog incorporates a 4-chlorophenyl group and an indole-ethanamine chain instead of cyclopentanamine. Its larger molecular weight (470.996 g/mol vs. ~290 g/mol for the target compound) and extended structure may affect bioavailability and receptor binding .

Functional Group Variations

Piperazine Derivatives (e.g., 1-(2,5-Dimethylphenyl)piperazine)

Piperazine derivatives retain aromatic substituents but replace the tetrazole with a six-membered piperazine ring. Piperazine’s basicity and conformational flexibility differ significantly from the planar, acidic tetrazole, impacting pharmacological profiles such as serotonin receptor affinity .

Acetamide-Based Pesticides (e.g., Alachlor)

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the 2,6-disubstituted aromatic system but feature acetamide and chloro groups. These structural differences result in herbicidal activity rather than CNS-targeted effects, highlighting the role of functional groups in defining application domains .

Substituent Position and Electronic Effects

3,5-Diamino-2,4,6-trinitropyridine

The 2,6-dimethyl substitution in the target compound likely reduces ring strain compared to nitro-substituted analogs, enhancing thermal stability .

5-(4-Chlorophenyl)-tetrazole

Simpler in structure, this compound lacks the dimethylphenyl and cyclopentanamine groups.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Unique Features
Target Compound C₁₅H₂₀N₆ ~290* Tetrazole, dimethylphenyl, amine Conformationally flexible amine
1-(2,6-Dimethylphenyl)-1H-tetrazole-5-thiol C₉H₁₀N₄S 206.27 Tetrazole, dimethylphenyl, thiol Redox-active thiol group
N-[(4-Chlorophenyl)...indole-3-ethanamine C₂₇H₂₇ClN₆ 470.996 Tetrazole, chlorophenyl, indole Extended π-system
Alachlor C₁₄H₂₀ClNO₂ 269.77 Acetamide, chloro, methoxymethyl Herbicidal activity

*Estimated based on analogous structures.

Table 2: Substituent Impact on Properties

Substituent Position/Type Effect on Compound Properties Example Compound
2,6-Dimethylphenyl Enhances steric bulk and lipophilicity; may improve membrane permeability Target compound
4-Chlorophenyl Introduces electron-withdrawing effects; increases molecular polarity N-[(4-Chlorophenyl)...ethanamine
Tetrazole ring Provides aromatic stability and hydrogen-bonding capacity; acidic proton (pKa ~4-5) 1-(2,6-Dimethylphenyl)-tetrazole
Piperazine ring Increases basicity (pKa ~9-10); enhances water solubility 1-(2,5-Dimethylphenyl)piperazine

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